![molecular formula C8H9ClF3N3 B2835975 2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride CAS No. 1225613-82-0](/img/structure/B2835975.png)

2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

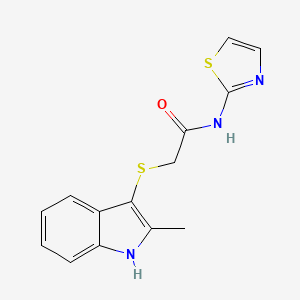

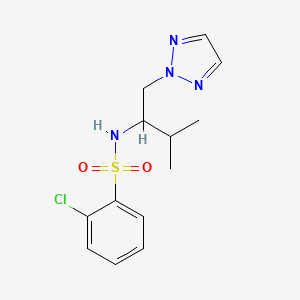

2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride, also known as Guanidine, N-[2-fluoro-5-(trifluoromethyl)phenyl]-, hydrochloride (1:1), is a chemical compound with the molecular formula C8H7F4N3.ClH . It is also referred to as 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds has been described via intramolecular oxidative cyclization of the N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates by I2/KI . Another study reported the use of ω-TA derived from Vitreoscilla stercoraria DSM 513 to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .Molecular Structure Analysis

The molecular structure of 2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride can be represented by the InChI string: InChI=1S/C8H7F4N3.ClH/c9-5-2-1-4(8(10,11)12)3-6(5)15-7(13)14;/h1-3H,(H4,13,14,15);1H . The molecular weight of the compound is 203.16400 .Scientific Research Applications

Agrochemicals:

- The trifluoromethyl group in this compound contributes to its bioactivity. Several agrochemicals utilize derivatives of N-[4-(trifluoromethyl)phenyl]guanidine hydrochloride to protect crops from pests. Notably, fluazifop-butyl , the first trifluoromethylpyridine (TFMP) derivative introduced to the agrochemical market, exemplifies this application .

Pharmaceuticals:

Future Directions

While specific future directions for 2-[4-(Trifluoromethyl)phenyl]guanidine;hydrochloride are not mentioned in the literature, research on similar compounds suggests potential applications. For instance, a study reported that several benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives showed potent inhibitory activity against bacterial strains, providing new and potent structural leads for further antibiotic optimization strategies .

properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3.ClH/c9-8(10,11)5-1-3-6(4-2-5)14-7(12)13;/h1-4H,(H4,12,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQENQRBBUXZTJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C(N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2835895.png)

![N~1~,N~3~-bis(2-chlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2835898.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2835902.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2835906.png)

![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2835907.png)

![1-(9-Chloro-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2835911.png)

![1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2835915.png)